molecular formula C25H37N3O B4759834 N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4759834
M. Wt: 395.6 g/mol
InChI Key: KLLRWYJHYWNKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an adamantane group, a piperazine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Adamantane Group: The adamantane group can be introduced through a nucleophilic substitution reaction using an adamantyl halide and the piperazine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or piperazine moieties.

    Reduction: Reduction reactions can occur, potentially affecting the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with adamantane or aromatic substituents. Examples include:

  • N-(ADAMANTAN-1-YL)-4-{[4-(METHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
  • N-(ADAMANTAN-1-YL)-4-{[4-(ETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(ADAMANTAN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the propan-2-yl group on the aromatic ring, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(1-adamantyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O/c1-18(2)23-5-3-19(4-6-23)17-27-7-9-28(10-8-27)24(29)26-25-14-20-11-21(15-25)13-22(12-20)16-25/h3-6,18,20-22H,7-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLRWYJHYWNKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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